molecular formula C9H9BrF2O B3004678 2-(2,2-Difluoroethoxy)benzyl bromide CAS No. 1179229-29-8

2-(2,2-Difluoroethoxy)benzyl bromide

Cat. No.: B3004678
CAS No.: 1179229-29-8
M. Wt: 251.071
InChI Key: CVSRNRPUFNIRNJ-UHFFFAOYSA-N
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Description

Significance of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are highly valued as versatile synthetic intermediates due to the lability of the carbon-halogen bond, which facilitates a variety of chemical transformations. They readily participate in nucleophilic substitution reactions, making them excellent precursors for the introduction of benzyl (B1604629) groups into a wide range of molecules. This reactivity is a cornerstone of their utility in the synthesis of complex organic structures. The stability of the resulting benzylic carbocation or the transition state in substitution reactions enhances their reactivity compared to simple alkyl halides.

Role of Halogenated Compounds in Modern Organic Synthesis Strategies

Halogenated compounds are fundamental building blocks in contemporary organic synthesis. researchgate.net The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including its reactivity and biological activity. researchgate.net Halogens can serve as leaving groups in substitution and elimination reactions, and they are crucial components in a multitude of cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. scbt.com The strategic placement of halogens is a key tactic in the design of synthetic pathways for pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Impact of Fluorination in Organic and Medicinal Chemistry

The incorporation of fluorine into organic molecules has a profound impact on their properties, a strategy that has become increasingly important in both medicinal chemistry and materials science. smolecule.comsciencemadness.org

Fluorine is the most electronegative element, and its introduction into a molecule can dramatically alter its electronic properties, conformation, and stability. smolecule.combldpharm.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. howeipharm.combldpharm.com Furthermore, the presence of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's bioavailability and pharmacokinetic profile. bldpharm.comnih.gov The selective replacement of hydrogen with fluorine can also lead to changes in molecular conformation and binding affinity to biological targets. smolecule.com

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and are used in the synthesis of more complex molecules. sciencemadness.orgbldpharm.com In drug discovery, it is estimated that approximately 30% of all new approved drugs contain at least one fluorine atom. sciencemadness.org The unique properties imparted by fluorine make these building blocks essential for the development of new therapeutic agents with improved efficacy and pharmacokinetic properties. smolecule.comhoweipharm.com In materials science, fluorinated compounds are used to create polymers with enhanced thermal stability and chemical resistance, such as polytetrafluoroethylene (PTFE). sciencemadness.orgnoaa.gov These fluorinated materials find applications in a wide array of fields, from electronics to coatings. noaa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-(2,2-difluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSRNRPUFNIRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of 2 2,2 Difluoroethoxy Benzyl Bromide

Table 1: Physicochemical Properties of 2-(2,2-Difluoroethoxy)benzyl bromide

PropertyValue
CAS Number 1179229-29-8
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.071 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Reactivity and Mechanistic Investigations of 2 2,2 Difluoroethoxy Benzyl Bromide

Nucleophilic Substitution Pathways at the Benzylic Center

Nucleophilic substitution at the benzylic carbon of 2-(2,2-difluoroethoxy)benzyl bromide can theoretically proceed through either a dissociative (SN1) or an associative (SN2) mechanism. The operative pathway is dictated by factors including the stability of the intermediate carbocation, the steric environment of the reaction center, the nature of the nucleophile, and the solvent system employed. researchgate.netkhanacademy.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step pathway. masterorganicchemistry.com The first and rate-determining step involves the cleavage of the carbon-bromine bond to form a planar benzylic carbocation intermediate. masterorganicchemistry.comchemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents that can stabilize the ionic intermediates. youtube.com

Conversely, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group (backside attack). chemicalnote.comlibretexts.org Bond formation and bond breaking occur simultaneously through a five-membered transition state. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com

Benzylic systems are unique in that they can undergo reactions by either mechanism, and the specific pathway is highly sensitive to the reaction conditions and the substitution pattern on the aromatic ring. pressbooks.pubresearchgate.net

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
CharacteristicSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
MolecularityUnimolecular (rate-determining step)Bimolecular (rate-determining step)
MechanismTwo steps, via carbocation intermediateOne concerted step, via transition state
Substrate Reactivity3° > 2° > 1° (favors stable carbocation)Methyl > 1° > 2° (sensitive to steric hindrance)
StereochemistryRacemization (attack from either side of planar carbocation)Inversion of configuration (backside attack)
Solvent PreferencePolar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)

The 2,2-difluoroethoxy group at the ortho-position exerts a powerful influence on the reactivity of the benzylic center through a combination of electronic and steric effects.

Electronic Effects: The two fluorine atoms make the substituent strongly electron-withdrawing via the inductive effect (-I). stackexchange.com This effect significantly destabilizes the benzylic carbocation intermediate necessary for the SN1 pathway. libretexts.org Consequently, the rate of any SN1 reaction is expected to be drastically reduced compared to unsubstituted benzyl (B1604629) bromide. The electron-withdrawing nature, however, increases the positive charge density (electrophilicity) on the benzylic carbon, which should, in principle, accelerate an SN2 reaction.

Steric Effects: The ortho-substituent, regardless of its electronic nature, introduces steric hindrance around the reaction center. chemicalnote.com This bulkiness impedes the trajectory of the incoming nucleophile for the backside attack required in an SN2 mechanism. chemicalnote.com Therefore, the 2,2-difluoroethoxy group sterically disfavors the SN2 pathway.

The net effect on reaction kinetics is a competition between electronic activation and steric hindrance for the SN2 pathway, while the SN1 pathway is strongly disfavored electronically. It is probable that SN2 reactions would be significantly slower than for unsubstituted benzyl bromide, and the SN1 pathway would be kinetically inaccessible under typical conditions.

Regarding stereochemistry, if a reaction were forced to proceed via an SN2 mechanism, it would result in a complete inversion of the stereochemical configuration at the benzylic carbon. libretexts.org An SN1 reaction would lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, but this pathway is highly unlikely. libretexts.org

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. These reactions often proceed through ionic intermediates. nih.gov The stability of the carbocation is paramount, especially in pathways with SN1 character. researchgate.net The high reactivity of benzylic substrates in SN1 reactions is typically attributed to the resonance stabilization of the resulting benzylic carbocation. chemistry.coach

However, the 2-(2,2-difluoroethoxy) substituent fundamentally alters this picture. Its strong electron-withdrawing inductive effect actively destabilizes the positive charge of the carbocation, raising the activation energy for its formation. libretexts.org This makes the formation of a free carbocation, and thus the SN1 solvolysis pathway, extremely unfavorable for this compound.

In solvolysis reactions that do proceed through a dissociative mechanism, the carbocation and the leaving group can exist as a series of intermediates, including contact ion pairs and solvent-separated ion pairs, before forming a free carbocation. nih.govrsc.org The nature of the solvent and any substituents influences the lifetime and partitioning of these intermediates. nih.gov For this compound, the high energy of the carbocation would likely prevent significant progression along this pathway.

Table 2: Predicted Effect of Substituents on Benzylic Carbocation Stability and SN1 Solvolysis Rate
Substituent (at ortho- or para- position)Electronic EffectEffect on Carbocation StabilityPredicted Relative SN1 Rate
-OCH3 (Methoxy)Strongly Electron-Donating (+M, -I)Strongly StabilizingVery Fast
-CH3 (Methyl)Weakly Electron-Donating (+I)StabilizingFast
-H (Unsubstituted)NeutralBaselineModerate
-Br (Bromo)Electron-Withdrawing (-I, +M)DestabilizingSlow
-NO2 (Nitro)Strongly Electron-Withdrawing (-M, -I)Strongly DestabilizingVery Slow
-OCH2CF2H (2,2-Difluoroethoxy)Strongly Electron-Withdrawing (-I)Strongly DestabilizingExtremely Slow / Kinetically Inaccessible

Competing Elimination Reactions

Elimination reactions are common competing pathways for nucleophilic substitutions, particularly with secondary and tertiary alkyl halides, strong bases, or high temperatures. bits-pilani.ac.in These reactions involve the removal of atoms or groups from adjacent carbons to form a double bond. mgscience.ac.in

The primary mechanisms for elimination are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E1 pathway is the elimination analogue of the SN1 reaction. siue.edu It proceeds through the same carbocation intermediate, but in the second step, a weak base removes a proton from a carbon adjacent to the carbocation (a β-hydrogen), forming an alkene. siue.edupharmaguideline.com The rate is first-order, depending only on the substrate concentration. libretexts.org

The E2 pathway is a single, concerted step where a base removes a β-hydrogen at the same time the leaving group departs. pharmaguideline.com This mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. msu.edu The rate is second-order, depending on the concentrations of both the substrate and the base, and is favored by strong bases. pharmaguideline.com

A critical structural feature required for both E1 and E2 reactions is the presence of a hydrogen atom on a carbon adjacent to the carbon bearing the leaving group (a β-hydrogen). The molecule this compound has the structure Ar-CH₂-Br. The carbon bearing the bromine (the α-carbon) is attached to the aromatic ring and two hydrogens. There are no adjacent alkyl carbons (β-carbons) and therefore no β-hydrogens. Consequently, standard E1 and E2 elimination reactions to form an alkene are structurally impossible for this specific compound.

While this compound itself cannot undergo β-elimination, the influence of its fluorinated substituent can be discussed by considering a hypothetical, analogous structure that does possess β-hydrogens, such as 1-(2-(2,2-difluoroethoxy)phenyl)ethyl bromide.

In such a case, the competition between substitution and elimination would be significantly influenced by the fluorinated group. libretexts.org

Increased Acidity of β-Hydrogens: The strong electron-withdrawing inductive effect of the difluoroethoxy group would increase the acidity of the β-hydrogens, making them easier to remove by a base. This effect would favor the E2 pathway. siue.edulibretexts.org

Deceleration of SN2 Reactions: As previously noted, fluorination near a reaction center can significantly slow down SN2 reactions. researchgate.net This kinetic inhibition of the competing substitution pathway would lead to a higher proportion of elimination product.

Base Strength: The choice of base/nucleophile would be critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination over substitution. msu.edulibretexts.org

Radical Reactivity of the Benzylic Bromide

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage under radical conditions, typically initiated by heat or light. This reactivity is characteristic of benzyl halides, where the resulting benzyl radical is stabilized by resonance with the aromatic ring. The presence of the 2-(2,2-difluoroethoxy) substituent can influence the stability and subsequent reactions of this radical intermediate.

Free-radical bromination is a key reaction involving the benzylic position. libretexts.org The mechanism proceeds via a radical chain reaction, which involves initiation, propagation, and termination steps. In the case of alkylaromatics, selective bromination at the benzylic carbon is often achieved using reagents like N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. osti.gov

The reaction of this compound in the presence of radical initiators can lead to a variety of products depending on the reaction conditions and the presence of other reagents. The primary reactive intermediate is the 2-(2,2-difluoroethoxy)benzyl radical. The stability of this radical is a crucial factor in determining the reaction pathways. The electron-withdrawing nature of the difluoroethoxy group may have a modest influence on the radical's stability compared to an unsubstituted benzyl radical.

Studies on related arylfluoroalkanes have shown that substituents on the aromatic ring can affect the reactivity and selectivity of radical halogenation reactions. osti.gov For instance, the rates of these reactions often correlate with Hammett substituent constants, indicating the importance of polar effects in stabilizing the transition state.

Table 1: Plausible Radical Reactions of this compound

Reaction TypeReagents/ConditionsExpected Major ProductMechanistic Insight
DimerizationRadical initiator (e.g., AIBN), heat1,2-Bis(2-(2,2-difluoroethoxy)phenyl)ethaneCombination of two 2-(2,2-difluoroethoxy)benzyl radicals.
Hydrogen AbstractionH-donor solvent (e.g., Toluene)1-(2,2-Difluoroethoxy)-2-methylbenzeneThe benzyl radical abstracts a hydrogen atom from the solvent.
Addition to AlkenesAlkene, radical initiatorSubstituted phenylethanesThe benzyl radical adds across the double bond of the alkene. nih.gov

Reactivity in Organometallic Transformations

Formation of Grignard Reagents and Organolithium Compounds

This compound can serve as a precursor for the formation of highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds. These reagents are powerful nucleophiles and are widely used in organic synthesis for the formation of new carbon-carbon bonds. libretexts.org

The preparation of the Grignard reagent, 2-(2,2-difluoroethoxy)benzylmagnesium bromide, involves the reaction of the benzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction is initiated on the surface of the magnesium metal. alfredstate.edu A significant challenge in the synthesis of benzyl Grignard reagents is the competing Wurtz coupling reaction, which leads to the formation of a homocoupled dimer, 1,2-bis(2-(2,2-difluoroethoxy)phenyl)ethane. researchgate.net The choice of solvent can influence the ratio of the desired Grignard reagent to the Wurtz coupling product. researchgate.net

Similarly, organolithium compounds can be prepared by the reaction of this compound with lithium metal. Benzyllithium reagents are also highly reactive and can be prepared by the metalation of toluene (B28343) derivatives with alkyllithiums like n-butyllithium in THF. researchgate.net

Table 2: Synthesis of Organometallic Reagents from this compound

Organometallic ReagentMetalTypical SolventKey Reaction ConditionsPotential Side Products
Grignard ReagentMagnesium (turnings)Diethyl ether, THFAnhydrous conditions, initiation may require activation (e.g., iodine)1,2-Bis(2-(2,2-difluoroethoxy)phenyl)ethane (Wurtz coupling product)
Organolithium CompoundLithium (metal)Diethyl ether, HexaneAnhydrous and inert atmosphere (e.g., Argon)Homocoupled dimer, products from reaction with solvent

Participation in Cross-Coupling Reactions and other Catalytic Processes

This compound is a suitable electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

In Suzuki-Miyaura cross-coupling reactions , benzylic halides are coupled with organoboron compounds, typically arylboronic acids, in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful method for the synthesis of diarylmethane derivatives. The reactivity of benzyl bromides in Suzuki couplings can be influenced by the electronic nature of the substituents on the aromatic ring. lookchem.com For this compound, the ortho-substituent may also exert a steric influence on the reaction rate.

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While aryl and vinyl halides are more common substrates, benzyl halides can also participate in Heck-type reactions under specific conditions. organic-chemistry.org

Other catalytic processes where this compound could be employed include Sonogashira, Stille, and Buchwald-Hartwig amination reactions, further highlighting its versatility as a building block in organic synthesis.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand SystemBaseTypical Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃, Cs₂CO₃2-(2,2-Difluoroethoxy)diarylmethane
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NSubstituted stilbene (B7821643) derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N1-(2-(2,2-Difluoroethoxy)phenyl)-2-alkyne

Mechanistic Elucidation through Advanced Spectroscopic and Analytical Techniques

The investigation of the reaction mechanisms of this compound relies on a suite of advanced spectroscopic and analytical techniques to identify and characterize transient intermediates and to determine reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time. ¹H, ¹³C, and ¹⁹F NMR can be used to track the disappearance of the starting material and the appearance of products, providing kinetic data. scielo.org.za Specialized NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can help to identify the components in a complex reaction mixture.

Mass spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for detecting and characterizing reaction intermediates, including catalytic species and transient organic molecules. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can provide structural information about these intermediates through fragmentation analysis.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical intermediates, such as the 2-(2,2-difluoroethoxy)benzyl radical. EPR can provide information about the structure and electronic environment of the unpaired electron.

Table 4: Application of Spectroscopic and Analytical Techniques

TechniqueInformation ObtainedRelevance to this compound
NMR SpectroscopyReaction kinetics, product identification, structural elucidation of stable speciesMonitoring cross-coupling reactions, identifying side products.
Mass SpectrometryDetection and characterization of reaction intermediates, molecular weight determinationIdentifying catalytic cycle intermediates in Pd-catalyzed reactions, detecting transient carbocations in Sₙ1-type reactions.
EPR SpectroscopyDetection and characterization of radical speciesDirect observation of the 2-(2,2-difluoroethoxy)benzyl radical in radical reactions.
Infrared (IR) SpectroscopyFunctional group analysisMonitoring the disappearance of the C-Br bond and the appearance of new functional groups in products.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reaction mechanisms of organic compounds, including this compound. escholarship.org DFT calculations can provide valuable insights into the geometries of reactants, transition states, and products, as well as their relative energies, thus mapping out the potential energy surface of a reaction. rsc.org

For the radical reactions of this compound, DFT can be used to calculate the C-Br bond dissociation energy and the stability of the resulting 2-(2,2-difluoroethoxy)benzyl radical. The calculated spin density distribution can reveal how the unpaired electron is delocalized over the aromatic ring and the benzylic carbon.

In the context of nucleophilic substitution reactions, DFT calculations can help to distinguish between Sₙ1 and Sₙ2 pathways by locating the corresponding transition states and intermediates and calculating their activation energies. researchgate.net The influence of the 2-(2,2-difluoroethoxy) substituent on the stability of a potential benzylic carbocation intermediate can also be assessed.

For organometallic transformations, DFT can be employed to model the catalytic cycles of cross-coupling reactions, providing insights into the mechanisms of oxidative addition, transmetalation, and reductive elimination steps. rsc.org These calculations can help to rationalize experimentally observed reactivity and selectivity.

Table 5: Theoretical Data from DFT Calculations for this compound Reactions

ParameterCalculated Value (Hypothetical)Significance
C-Br Bond Dissociation Energy55-60 kcal/molIndicates the energy required for homolytic cleavage to form the benzyl radical.
Activation Energy for Sₙ2 with Nu⁻15-20 kcal/molProvides a measure of the kinetic barrier for a bimolecular substitution reaction.
Relative Energy of Benzyl Cation+150 to +160 kcal/mol (relative to bromide)Helps to assess the feasibility of an Sₙ1 pathway.
Oxidative Addition Barrier (to Pd(0))10-15 kcal/molA key parameter in understanding the kinetics of palladium-catalyzed cross-coupling reactions.

Conformational Analysis and Electronic Effects of Fluorination

The reactivity and stability of this compound are intrinsically linked to its three-dimensional structure and the electronic influence of its substituents. The presence of the ortho-(2,2-difluoroethoxy) group introduces significant steric and electronic perturbations that dictate the molecule's preferred conformations and modulate the reactivity of the benzylic bromide functional group.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(aryl)–CH₂Br bond and the C(aryl)–O bond. The steric bulk of the ortho-difluoroethoxy group and the bromomethyl group significantly restricts free rotation, leading to distinct, energetically favorable conformations.

Electronic Effects of Fluorination

The introduction of fluorine atoms into the ethoxy substituent dramatically alters the electronic properties of the benzyl bromide system. Fluorine is the most electronegative element, and its effects can be understood through the interplay of inductive and mesomeric (resonance) effects. umons.ac.be

Inductive Effect (-I): The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds, pulling electron density away from the ethoxy group and, consequently, from the aromatic ring. This reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution but activating the benzylic carbon towards nucleophilic attack. The electron-deficient nature of the benzylic carbon is enhanced, which is a key factor in its reactivity. youtube.com

Mesomeric Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M). This effect donates electron density to the ring. However, the adjacent difluoromethyl group's strong -I effect significantly diminishes the oxygen's ability to donate its lone pairs. This is because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for resonance.

The table below summarizes the expected electronic influence of the 2-(2,2-difluoroethoxy) substituent in comparison to other common substituents.

Substituent GroupInductive EffectMesomeric EffectOverall Electronic Effect on Aromatic Ring
-HNeutralNeutralNeutral
-OCH₃Weakly -IStrongly +MElectron-donating
-OCHF₂Strongly -IWeakly +MElectron-withdrawing
-NO₂Strongly -IStrongly -MStrongly electron-withdrawing

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Building Block for Complex Molecular Architectures

The dual functionality of 2-(2,2-difluoroethoxy)benzyl bromide—a fluorinated ether and a reactive halide—renders it an important precursor in multi-step syntheses. Benzyl (B1604629) bromides are classic electrophiles in organic chemistry, readily participating in nucleophilic substitution reactions. nih.gov This reactivity allows for the facile attachment of the 2-(2,2-difluoroethoxy)phenylmethyl group to a wide variety of molecular scaffolds.

Fluorinated heterocycles are of immense interest in medicinal and agrochemical research due to their enhanced biological activities. nih.gov this compound serves as a key reagent for introducing the fluorinated benzyl moiety into heterocyclic systems. The benzyl bromide group is an excellent substrate for alkylation reactions with heteroatoms like nitrogen, oxygen, and sulfur, which are common in heterocyclic rings.

For instance, nitrogen-containing heterocycles such as pyrazoles, imidazoles, and triazoles can be N-alkylated using this reagent under basic conditions. The reaction involves the nucleophilic attack of a nitrogen atom in the heterocyclic ring on the benzylic carbon, displacing the bromide ion. This process efficiently yields N-benzylated heterocyclic derivatives that carry the difluoroethoxy tail, a group known to favorably modulate physicochemical properties. nih.gov Similarly, it can be used to alkylate phenols or thiols to form the corresponding ether or thioether linkages within more complex heterocyclic frameworks.

While not a direct precursor to a difluorinated alkene moiety (C=CF2), this compound is instrumental in synthesizing complex alkenes that incorporate the difluoroethoxy group. It serves as an ideal starting material for preparing phosphonium (B103445) ylides, the key reagents in the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org

The synthesis of the Wittig reagent begins with the reaction of this compound with a phosphine, typically triphenylphosphine, to form a phosphonium salt. udel.edu Subsequent deprotonation of this salt with a strong base generates the corresponding phosphonium ylide. libretexts.org This ylide can then react with a wide range of aldehydes and ketones to produce alkenes where one of the double-bonded carbons is the original benzylic carbon of the starting material. wikipedia.org This methodology allows for the precise installation of the 2-(2,2-difluoroethoxy)benzylidene group into various molecular structures.

A related and powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgrsc.org In this case, this compound is reacted with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) ester. Deprotonation of this phosphonate generates a stabilized carbanion that reacts with carbonyl compounds to yield alkenes, often with high stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The HWE reaction is particularly advantageous due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org

Contribution to Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The difluoroethoxy group (–OCHF₂) is particularly valued for its ability to act as a bioisostere and positively modulate key drug properties.

Bioisosterism refers to the replacement of a functional group within a bioactive molecule with another group that retains similar biological activity but has altered physicochemical properties. researchgate.net The difluoroethoxy group is often used as a bioisostere for methoxy (B1213986) (–OCH₃) or ethoxy (–OCH₂CH₃) groups. researchgate.net While sterically similar to an ethoxy group, the difluoroethoxy group possesses vastly different electronic properties due to the high electronegativity of the fluorine atoms.

This substitution can lead to several benefits:

Improved Metabolic Stability : Methoxy and ethoxy groups are often susceptible to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the difluoroethoxy group make it significantly more resistant to this metabolic pathway, thereby increasing the drug's half-life. researchgate.net

Modulation of Acidity/Basicity : The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and interaction with biological targets.

Enhanced Binding Affinity : The difluoroethoxy group can act as a hydrogen bond donor through its C-H bond, a property not present in methoxy or ethoxy groups. This can lead to new, favorable interactions with protein targets, enhancing binding affinity and potency. researchgate.net

The synthesis of these bioisosteres often relies on building blocks like this compound, which can be incorporated into a lead compound to explore the benefits of this fluorinated moiety. rsc.orgchemrxiv.org

The integration of fluorine, and specifically the difluoroethoxy group, can profoundly impact a drug's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). nih.govnih.gov

Key pharmacokinetic parameters influenced by the difluoroethoxy group are summarized in the table below.

Pharmacokinetic ParameterEffect of Difluoroethoxy MoietyUnderlying Mechanism
Metabolic Stability IncreasedThe high strength of the C-F bond makes the group resistant to oxidative metabolism, blocking common metabolic pathways like O-dealkylation. researchgate.net
Lipophilicity (LogP) IncreasedFluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.
Bioavailability Often ImprovedA combination of increased lipophilicity and greater metabolic stability often leads to a higher fraction of the administered dose reaching systemic circulation.
Target Binding Affinity Modulated (Often Increased)The unique electronic properties and the potential for hydrogen bond donation can lead to stronger or more selective interactions with the target protein. researchgate.net
Acidity/Basicity (pKa) AlteredThe strong inductive effect of fluorine atoms can lower the pKa of nearby functional groups, affecting ionization state and solubility at physiological pH.

Derivatization Protocols for Analytical and Synthetic Transformations

The benzyl bromide functional group in this compound is a highly versatile handle for both synthetic elaboration and analytical derivatization. nih.govnih.govnii.ac.jp

For synthetic transformations , the compound readily undergoes nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. nih.govnih.govrsc.orgresearchgate.net

In the context of analytical chemistry , derivatization is often necessary to improve the detection of trace-level impurities, such as residual starting materials in pharmaceutical products. Benzyl bromides can be derivatized to attach a chromophore or fluorophore, enhancing their detectability by techniques like High-Performance Liquid Chromatography with UV-Vis or fluorescence detection (HPLC-UV/FL). rsc.orgresearchgate.netresearchgate.net A common strategy involves reacting the benzyl bromide with a nucleophilic reagent that contains a strongly UV-absorbing group. For instance, reagents like 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) react with benzyl halides to form derivatives that can be easily detected at high wavelengths (e.g., 392 nm), minimizing interference from the drug substance itself. rsc.orgresearchgate.net

The table below outlines common derivatization protocols applicable to this compound.

Reaction TypeNucleophile/ReagentProduct TypePurpose
N-Alkylation Amines, Anilines, Heterocycles (e.g., Imidazole)BenzylaminesSynthetic Elaboration
O-Alkylation Alcohols, Phenols, Carboxylic AcidsBenzyl Ethers, Benzyl EstersSynthetic Elaboration
S-Alkylation Thiols, ThiophenolsBenzyl ThioethersSynthetic Elaboration
C-Alkylation Enolates, Organometallics, CyanideNew C-C BondsSynthetic Elaboration nih.gov
Phosphonium Salt Formation Triphenylphosphine (PPh₃)Phosphonium BromidePrecursor for Wittig Reaction udel.edu
Phosphonate Ester Formation Trialkyl Phosphite (P(OR)₃)Phosphonate EsterPrecursor for HWE Reaction wikipedia.org
Analytical Derivatization 1-(4-Nitrophenyl)piperazine (4-NPP)UV-Active DerivativeTrace analysis by HPLC-UV rsc.orgresearchgate.net

Applications in Chromatographic Analysis (e.g., GC-MS, HPLC)

The analysis of this compound, like other benzyl halides, is crucial for monitoring its purity, reaction progress, and for detecting it as a potential impurity in pharmaceutical substances. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for its analysis.

Due to the high boiling point and potential thermal lability of benzyl bromides, direct analysis by GC-MS can be challenging. Therefore, chemical derivatization is often employed to enhance volatility and improve chromatographic peak shape. A common strategy involves the conversion of the benzyl bromide to a more volatile and thermally stable derivative, such as a benzyl ester or a silylated analogue. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the bromine with a trimethylsilyl (B98337) group, yielding a derivative that is more amenable to GC-MS analysis.

HPLC is a widely used technique for the analysis of benzyl halides, often in combination with UV detection. researchgate.net Given that benzyl bromides can be potent alkylating agents and potential genotoxic impurities, sensitive analytical methods are required for their trace-level detection in drug substances. researchgate.net Direct HPLC-UV analysis can sometimes be hampered by matrix interferences. To overcome this, derivatization is employed to shift the absorption wavelength of the analyte to a region with less interference. researchgate.net A common approach involves pre-column derivatization with a nucleophilic reagent that contains a chromophore. For example, reagents like 1-(4-Nitrophenyl)piperazine (4-NPP) react with the benzyl bromide to form a derivative with strong UV absorbance at a higher wavelength, thereby enhancing the specificity and sensitivity of the detection. researchgate.net In some cases, to improve the derivatization efficiency of benzyl halides, they are first converted to the more reactive benzyl iodides by treatment with potassium iodide (KI) before the addition of the derivatizing agent. researchgate.net

Below is an interactive data table summarizing typical, though generalized, chromatographic conditions that would be applicable for the analysis of this compound, based on established methods for similar compounds.

TechniqueColumnMobile Phase / Carrier GasDetectionDerivatization Agent (Example)
GC-MSCapillary column (e.g., DB-5ms)HeliumMass Spectrometry (EI)BSTFA
HPLC-UVReversed-phase C18Acetonitrile/Water gradientUV (e.g., 254 nm or post-derivatization wavelength)4-NPP

Strategies for Further Functionalization and Molecular Diversification

The reactivity of the benzylic bromide in this compound makes it an excellent substrate for a wide array of functionalization reactions, enabling significant molecular diversification. The primary route for its modification is through nucleophilic substitution, where the bromide acts as a good leaving group.

A fundamental application is the formation of ethers and esters through reaction with alcohols and carboxylates, respectively. This is a common strategy for introducing the 2-(2,2-difluoroethoxy)benzyl moiety as a protecting group for hydroxyl and carboxylic acid functionalities in multi-step syntheses. smolecule.com

Beyond simple protection, the benzyl bromide can be reacted with a diverse range of nucleophiles to introduce various functional groups. For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding benzyl azide, a precursor for the synthesis of triazoles via "click" chemistry or for reduction to a primary amine. Treatment with sodium cyanide (NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with secondary amines leads to the formation of tertiary amines, a common structural motif in pharmaceuticals. nih.gov

More advanced strategies for the functionalization of benzyl bromides have also been developed. Palladium-catalyzed coupling reactions, for instance, can be employed to form carbon-carbon bonds. A notable example is the coupling of benzyl bromides with organostannanes (Stille coupling) or boronic acids (Suzuki coupling), although the latter is more common for aryl halides, variations for benzyl halides exist. A specific example of a palladium-catalyzed C-glycosylation has been demonstrated with benzyl bromides and 1-tributylstannyl glycals, showcasing a method to link the benzyl moiety to carbohydrate structures. nih.gov

Furthermore, homologation reactions using diazo compounds offer a pathway to insert a carbon atom between the aromatic ring and the benzylic carbon, leading to the formation of substituted phenethyl bromides. This transformation proceeds through the reaction of an electron-rich benzyl bromide with a diazo compound in the presence of a Lewis acid, retaining the bromide as a handle for subsequent modifications. nih.gov While not demonstrated specifically on this compound, this methodology is applicable to electron-rich benzyl bromides.

Another sophisticated functionalization involves the nucleophilic substitution of the bromine with fluorine. For instance, α-carbonyl benzyl bromides can undergo a bromine-fluorine exchange reaction using reagents like Et₃N·3HF, providing access to fluorinated analogues. nih.govresearchgate.net This highlights the potential to further modify the halogen on the benzylic carbon, adding another layer of molecular diversification.

The following interactive table summarizes various strategies for the functionalization of a benzyl bromide scaffold, which are applicable to this compound.

Reaction TypeNucleophile/ReagentProduct TypeSignificance
EtherificationAlcohols (ROH)Benzyl ethers (R-O-CH₂-Ar)Protecting groups, introduction of alkoxy moieties. smolecule.com
Azide FormationSodium Azide (NaN₃)Benzyl azides (N₃-CH₂-Ar)Precursors for amines and triazoles. nih.gov
CyanationSodium Cyanide (NaCN)Benzyl nitriles (NC-CH₂-Ar)Precursors for carboxylic acids and amines. nih.gov
AminationSecondary Amines (R₂NH)Tertiary amines (R₂N-CH₂-Ar)Synthesis of bioactive compounds.
Palladium-catalyzed C-Glycosylation1-Tributylstannyl glycalsBenzyl C-glycosidesLinking to carbohydrate scaffolds. nih.gov
HomologationDiazo compounds/Lewis acidSubstituted phenethyl bromidesCarbon chain extension. nih.gov
FluorinationEt₃N·3HFBenzyl fluoridesIntroduction of fluorine. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Innovation in Synthetic Methodologies for Polyfluorinated Benzylic Systems

The synthesis of 2-(2,2-Difluoroethoxy)benzyl bromide hinges on the efficient and selective functionalization of the benzylic position of a 2-(2,2-difluoroethoxy)toluene precursor. Traditional methods, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator, provide a foundational approach. rsc.orgossila.com However, these methods often suffer from challenges like over-bromination and the use of hazardous solvents like carbon tetrachloride. rsc.orgossila.com Future research is focused on developing more refined, selective, and sustainable synthetic strategies.

Innovations in this area are moving towards late-stage C–H functionalization, which avoids the need for pre-functionalized starting materials. Key emerging methodologies that could be applied to the synthesis of this compound include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for activating C–H bonds under mild conditions. This approach can generate benzylic radicals from toluene (B28343) derivatives, which can then be trapped by a bromine source. rsc.org Photoinduced atom transfer radical addition (ATRA) processes represent a mild and atom-economical route to generating fluorinated benzyl (B1604629) bromides. rsc.org

Flow Chemistry: Continuous-flow microreactors offer significant advantages in safety and efficiency for hazardous reactions like bromination. nih.govnih.gov The in-situ generation of bromine from safer precursors like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photoirradiation in a flow system minimizes risks and improves control over reaction parameters, leading to higher yields and selectivity. nih.govnih.govd-nb.info

Transition-Metal Catalysis: Various metals, including palladium, copper, and iron, have been shown to catalyze the fluorination and functionalization of benzylic C–H bonds. d-nb.info While less common for bromination, the development of catalytic systems that can selectively activate the benzylic C-H bond of the difluoroethoxytoluene precursor for bromination is a promising research avenue.

Electrochemical Methods: Synthetic electrochemistry provides a reagent-free method for generating reactive intermediates. researchgate.net Oxidative electrochemical methods can generate benzylic cations from toluene derivatives, which could then be trapped by a bromide nucleophile, offering a green alternative to traditional radical pathways.

These advanced methodologies promise to overcome the limitations of classical approaches, enabling more efficient, scalable, and environmentally benign syntheses of this compound.

Methodology Key Features Potential Advantages for Synthesis Associated Challenges
Wohl-Ziegler Bromination Uses NBS and a radical initiator (e.g., AIBN, light).Well-established, readily available reagents.Risk of over-bromination, use of hazardous solvents (CCl₄), stoichiometric byproducts.
Photoredox Catalysis Utilizes visible light and a photocatalyst to generate radicals.Mild reaction conditions, high functional group tolerance, high atom economy.Catalyst cost and separation, optimization of quantum yield.
Continuous-Flow Chemistry Reaction is performed in a microchannel reactor.Enhanced safety, precise control of temperature and time, easy scale-up, allows use of hazardous reagents like in-situ generated Br₂.Specialized equipment required, potential for channel clogging.
Electrochemical Synthesis Uses electric current to drive oxidation/reduction.Avoids stoichiometric chemical oxidants/reductants, high degree of control.Substrate conductivity, electrode passivation, optimization of cell design.

Exploration of Novel Reactivity and Catalytic Transformations

As a versatile electrophile, this compound is primed for a wide array of catalytic transformations that enable the construction of complex molecular architectures. The reactivity of the C-Br bond is the focal point for these applications, allowing for its conversion into various other functional groups. Future explorations will likely focus on expanding its utility in modern cross-coupling and functionalization reactions.

Emerging paradigms in its catalytic transformations include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental to C-C bond formation. This compound is an ideal candidate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or trifluoroborates to form diarylmethane structures. These reactions show good functional group tolerance, though electron-poor electrophiles like benzyl bromides generally give the best yields. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst, to produce substituted alkynes. nih.govnih.gov This reaction proceeds under mild conditions and is a powerful tool for creating complex scaffolds. nih.gov

sp³-sp² Desulfinylative Coupling: Cross-coupling with aryl sulfinates offers an alternative to traditional methods for forging aryl-benzyl bonds.

Carbonylation Reactions: The insertion of carbon monoxide (CO) into the benzylic C-Br bond is a direct route to valuable 2-(2,2-difluoroethoxy)phenylacetic acid derivatives. rsc.orgnih.gov These reactions, often performed in superacidic media like CO/SbF₅, transform the benzyl halide into a synthetically useful carboxylic acid or ester functionality. rsc.orgnih.gov

Nucleophilic Substitution and Functionalization: Beyond classic Sₙ2 reactions with simple nucleophiles, advanced methods are enabling the introduction of more complex fluorinated groups. For instance, the heptafluoroisopropylthiolation of benzyl halides using a hexafluoropropylene (HFP)/CsF/S₈ system demonstrates the potential for introducing highly functionalized fluoroalkylthio ethers. mdpi.com Similarly, novel methods for nucleophilic fluorine substitution can convert the bromide to a fluoride, providing access to a different class of compounds. acs.orgprinceton.edu

The exploration of these catalytic pathways will significantly broaden the synthetic utility of this compound, cementing its role as a valuable intermediate in constructing novel functional molecules.

Transformation Type Coupling Partner / Reagent Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling Arylboronic Acids / TrifluoroboratesPdCl₂(dppf) / Cs₂CO₃Diaryl Methane Derivatives
Sonogashira Coupling Terminal AlkynesPd(0) / Cu(I) / Amine BaseBenzylic Alkynes
Carbonylation Carbon Monoxide (CO)SbF₅ (Superacid)Arylacetic Acid Derivatives
Heptafluoroisopropylthiolation HFP / CsF / S₈Catalyst-freeBenzylic Heptafluoroisopropyl Sulfides
Nucleophilic Fluorination Et₃N·3HF / AgFCatalyst-freeBenzyl Fluoride Derivatives

Integration into Materials Science and Functional Molecule Development

The true value of a building block like this compound is realized through its incorporation into larger, functional systems. The unique properties imparted by the difluoroethoxy group—such as increased lipophilicity, metabolic stability, and altered electronic character—make it an attractive motif for integration into materials and bioactive molecules. rsc.orgnih.gov

In Materials Science: The incorporation of fluorinated segments into polymers can lead to materials with unique properties, including low surface energy, chemical inertness, and thermal stability. ossila.comnih.gov Research into hyperbranched polyfluorinated benzyl ether polymers demonstrates a pathway where fluorinated benzyl alcohols serve as monomers. rsc.org By converting this compound into its corresponding alcohol or other polymerizable derivatives, it could be integrated into:

Fluoropolymers: For applications in advanced coatings, low-dielectric constant materials for electronics, and membranes with tailored permeability.

Liquid Crystals: The polarity and steric profile of the difluoroethoxy group could be exploited to influence the mesophase behavior of liquid crystalline materials.

Functional Surfaces: Polymers bearing these fluorinated side chains could be used to create hydrophobic and oleophobic surfaces.

In Functional Molecule Development: In medicinal and agrochemical chemistry, the introduction of fluorine is a well-established strategy to enhance efficacy and pharmacokinetic properties. researchgate.netnih.govchemrxiv.org The difluoroethoxy group can act as a bioisostere for other functionalities, helping to fine-tune a molecule's interaction with biological targets. researchgate.netacs.orgprinceton.edu

Pharmaceuticals: The 2-(2,2-difluoroethoxy)benzyl moiety has been identified as a key intermediate in the synthesis of inhibitors for the sodium-dependent glucose cotransporter (SGLT), which are used in the treatment of diabetes. fluorochem.co.uk This highlights the compound's potential as a scaffold for developing new therapeutic agents. The benzyl group itself is an important pharmacophore in many anti-cancer compounds. arxiv.org

Agrochemicals: Fluorinated compounds constitute a significant portion of modern pesticides and herbicides. nih.govnih.gov The difluoroethoxy group can enhance metabolic stability in the field and improve the uptake of the active ingredient by pests or plants. researchgate.net this compound serves as a ready handle to introduce this beneficial moiety into new agrochemical candidates.

Computational and Data-Driven Approaches for Rational Compound Design

The development and application of new chemical entities are increasingly guided by computational and data-driven methods. These in silico approaches can accelerate research by predicting properties, elucidating reaction mechanisms, and guiding the design of molecules and synthetic routes, thereby reducing the reliance on costly and time-consuming trial-and-error experimentation.

Computational Chemistry for Mechanistic Understanding: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the intricacies of chemical reactions. For a system like this compound, computational studies can provide critical insights into:

Synthesis Optimization: By modeling the reaction pathways for benzylic bromination, DFT can help elucidate the transition states and intermediates. nih.gov This can explain observed regioselectivity and guide the rational design of catalysts or reaction conditions that minimize side products like over-bromination.

Reactivity Prediction: Computational analysis of the benzylic C-Br bond dissociation energy and the stability of the corresponding benzylic radical or cation can help predict the compound's reactivity in subsequent transformations like cross-coupling or nucleophilic substitution. nih.gov Studies have shown that benzylic radical stability is influenced by delocalization with the adjacent π-system. d-nb.infonih.gov

Property Calculation: Key molecular properties such as electrostatic potential, dipole moment, and frontier molecular orbitals can be calculated. These properties are crucial for understanding how the difluoroethoxy group influences intermolecular interactions, which is vital for designing new materials and drugs.

Data-Driven and Machine Learning Approaches: The proliferation of large chemical datasets has enabled the use of machine learning (ML) to predict chemical phenomena. Emerging applications relevant to this compound include:

Reaction Outcome Prediction: ML models trained on vast reaction databases can predict the most likely product of a given set of reactants and conditions. researchgate.net This could be used to screen for optimal conditions for the synthesis and subsequent reactions of the target compound.

QSAR and QSPR Models: Quantitative Structure-Activity/Property Relationship models can correlate molecular structure with biological activity or physical properties. A data-driven analysis of fluorinated compounds has shown that fluorination of an aromatic ring at the ortho position often has a positive effect on potency in GPCR ligands. nih.gov Such models could be used to design novel derivatives of this compound with enhanced therapeutic or material properties.

Reagent Design: Data science approaches are being used to design new reagents with enhanced reactivity and safety profiles. chemrxiv.org For example, ML models can predict the fluorinating strength of various reagents, guiding the selection of the best reagent for a specific transformation. rsc.org

The synergy between computational chemistry and machine learning provides a powerful framework for the rational design of synthetic routes and novel molecules based on the 2-(2,2-Difluoroethoxy)benzyl scaffold.

Advancements in Sustainable and Scalable Production of Fluorinated Building Blocks

The increasing integration of fluorinated compounds into commercial products necessitates the development of manufacturing processes that are not only efficient and scalable but also environmentally sustainable. The production of specialty chemicals like this compound is subject to the growing demand for green chemistry principles, which focus on reducing waste, minimizing energy consumption, and using safer materials.

Key advancements driving the sustainable production of fluorinated building blocks include:

Process Intensification with Flow Chemistry: As mentioned for synthesis, continuous-flow reactors are a cornerstone of modern green process chemistry. For benzylic bromination, they allow for the safe use of highly reactive intermediates (like Br₂) generated in-situ, eliminate the risks associated with batch processing of exothermic reactions, and significantly reduce reactor footprints. nih.govnih.gov This technology is crucial for the safe, scalable production of benzyl bromides.

Use of Greener Reagents and Catalysts: A major focus is replacing hazardous and stoichiometric reagents. The shift from traditional brominating agents like NBS in chlorinated solvents to systems like HBr/H₂O₂ in more benign solvents or even water represents a significant green advancement. nih.govd-nb.infofluorochem.co.uk Furthermore, the development of recoverable and reusable catalysts can drastically reduce waste and production costs.

Solvent Minimization and Alternative Media: A significant portion of chemical waste comes from organic solvents. Research into performing reactions in alternative media like water, ionic liquids, or even under solvent-free conditions is a high priority. fluorochem.co.uk For benzylic bromination, methods using water as a co-solvent have been developed, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Improved Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the reactants into the final product. Catalytic C-H activation approaches are inherently more atom-economical than routes requiring pre-functionalization of the starting material. By directly converting the C-H bond of 2-(2,2-difluoroethoxy)toluene to the C-Br bond, the need for intermediate steps is eliminated, saving resources and reducing waste.

The adoption of these sustainable practices will be critical for the economically viable and environmentally responsible production of this compound and the broader class of fluorinated intermediates, ensuring their availability for future applications in technology and medicine.

Q & A

Basic: What are the optimal synthetic conditions for 2-(2,2-Difluoroethoxy)benzyl bromide to minimize byproduct formation?

Answer:
Synthesis typically involves nucleophilic substitution or bromination of a benzyl alcohol precursor. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve brominating agents (e.g., HBr or PBr₃) .
  • Catalyst use : Triethylamine (TEA) neutralizes HBr, preventing side reactions like oxidation or over-bromination .
  • Temperature control : Room temperature (25°C) minimizes thermal decomposition, as seen in analogous benzyl bromide syntheses .
  • Stoichiometry : A slight excess of KBr (1.1–1.3 equivalents) ensures complete conversion while limiting dibrominated byproducts .
    Byproduct analysis : GC-MS or HPLC can identify minor impurities like benzaldehyde or dibromo derivatives, which are suppressed by optimizing reaction time and reagent ratios .

Basic: How should researchers characterize the purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the difluoroethoxy group (δ ~4.5–5.0 ppm for CH₂F₂) and benzyl bromide moiety (δ ~4.7 ppm for CH₂Br) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.0 for C₉H₈BrF₂O) and isotopic patterns for bromine .
  • Chromatography (HPLC/UPLC) : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm to assess purity >98% .

Advanced: What mechanistic insights explain regioselectivity in the bromination of 2-(2,2-Difluoroethoxy)benzyl derivatives?

Answer:

  • Electronic effects : The electron-withdrawing difluoroethoxy group deactivates the aromatic ring, directing bromination to the benzyl position via radical or electrophilic pathways .
  • Steric hindrance : Bulky substituents at the 2-position favor benzyl bromide formation over ring-brominated products, as observed in analogous reactions with nitro or trifluoromethyl groups .
  • Computational modeling : DFT studies (e.g., using Gaussian) predict transition-state energies, aligning with experimental yields when steric and electronic factors are balanced .

Advanced: How can computational tools optimize reaction pathways for this compound?

Answer:

  • Density Functional Theory (DFT) : Models reaction intermediates, such as the stability of benzyl carbocation vs. radical species during bromination .
  • Molecular dynamics (MD) : Simulates solvent effects (e.g., DCM vs. THF) on reaction kinetics, aiding in solvent selection .
  • Machine learning (ML) : Predicts optimal catalyst-substrate combinations using datasets from analogous benzyl bromide syntheses .

Analytical: How to resolve discrepancies in reported synthetic yields for this compound?

Answer:

  • Variable analysis : Compare reaction conditions (e.g., H₂O₂ vs. HBr as bromine sources, pH, and solvent ratios) .
  • Byproduct profiling : Use LC-MS to detect trace impurities (e.g., dibrominated derivatives) that reduce apparent yields .
  • Reproducibility protocols : Standardize reagent purity (e.g., ≥99% HBr) and moisture control, as water promotes hydrolysis of benzyl bromide .

Application: What role does this compound play in agrochemical synthesis?

Answer:
It serves as a key intermediate in herbicides like Penoxsulam , where the 2-(2,2-difluoroethoxy) group enhances lipid solubility and target binding .

  • Synthetic route : Coupling with sulfonamide precursors under Pd catalysis forms the triazolo-pyrimidine core .
  • Bioactivity : The difluoroethoxy group increases metabolic stability in plant systems, as validated in field trials .

Safety: What precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • First aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for persistent symptoms .
  • Waste disposal : Neutralize residual bromide with NaHCO₃ before disposal in halogenated waste containers .

Methodological: How to troubleshoot low yields in large-scale syntheses?

Answer:

  • Scale-up adjustments : Increase mixing efficiency to mitigate heat buildup; use flow reactors for exothermic bromination steps .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) removes high-boiling impurities .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported HBr) improve cost-effectiveness and reduce waste .

Data Analysis: How to interpret conflicting NMR spectra for this compound?

Answer:

  • Solvent effects : CDCl₃ may split signals due to residual acidity; use deuterated DCM for sharper peaks .
  • Dynamic effects : Rotameric equilibria of the difluoroethoxy group can cause splitting; variable-temperature NMR (VT-NMR) clarifies conformational behavior .

Advanced: What strategies mitigate hydrolysis of the benzyl bromide moiety during storage?

Answer:

  • Storage conditions : Anhydrous solvents (e.g., molecular sieves in DCM) and amber vials at –20°C prevent light/ moisture degradation .
  • Stabilizers : Add 0.1% triethylamine to neutralize trace HBr formed via hydrolysis .

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